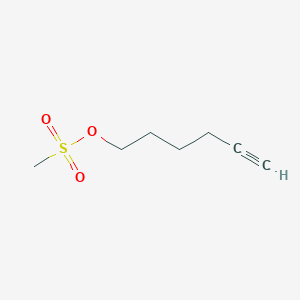

Methanesulfonic acid hex-5-ynyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

hex-5-ynyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3S/c1-3-4-5-6-7-10-11(2,8)9/h1H,4-7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSECZSJAHVFTEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79496-61-0 | |

| Record name | hex-5-yn-1-yl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Methanesulfonate Ester Transformations

Elimination Reactions (E1, E2) and Competing Pathways

While SN2 reactions are common for primary methanesulfonates like methanesulfonic acid hex-5-ynyl ester, elimination reactions can occur as competing pathways, particularly under specific conditions. The most likely elimination pathway is E2 (Elimination, Bimolecular), which, like SN2, is a concerted reaction.

In an E2 reaction, a base removes a proton from the β-carbon (the carbon adjacent to the α-carbon) at the same time the C-O bond to the leaving group breaks, forming a double bond. The likelihood of elimination versus substitution depends on several factors:

Nature of the Nucleophile/Base: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor elimination. Strong, non-hindered nucleophiles (e.g., iodide) favor substitution. lasalle.edu

Reaction Temperature: Higher temperatures generally favor elimination over substitution.

For methanesulfonic acid hex-5-ynyl ester, a primary substrate, SN2 reactions are typically favored over E2 unless a bulky, strong base is used. E1 reactions are highly unlikely as they proceed through an unstable primary carbocation.

Rearrangement Reactions Involving Methanesulfonate (B1217627) Esters

Rearrangement reactions are characteristic of reactions that proceed through a carbocation intermediate, such as SN1 or E1 pathways. Since primary substrates like methanesulfonic acid hex-5-ynyl ester strongly disfavor the formation of the unstable primary carbocation, they almost exclusively react via concerted SN2 or E2 mechanisms. organic-chemistry.org Consequently, rearrangement reactions are not a significant pathway in the transformations of this compound.

Mechanistic Studies on Sulfonate Ester Formation and Solvolysis

The formation of methanesulfonate esters and their subsequent solvolysis (reaction with the solvent) are fundamental processes with well-studied mechanisms.

Ester Formation: The formation of a methanesulfonate ester from an alcohol (like hex-5-yn-1-ol) and a sulfonic acid is an acid-catalyzed process. acs.org Mechanistic studies using isotopically labeled methanol have confirmed that the reaction involves the nucleophilic attack of the sulfonate anion on the protonated alcohol. pqri.orgresearchgate.net This results in the cleavage of the alcohol's C-O bond. researchgate.net The reaction requires high concentrations of both the alcohol and the sulfonic acid, with minimal water present. acs.orgresearchgate.net The presence of even a slight excess of a base will neutralize the acid, preventing the protonation of the alcohol and halting ester formation. enovatia.comsemanticscholar.org

Analysis of C-O Bond Cleavage during Esterification

The formation of sulfonate esters, such as Methanesulfonic acid hex-5-ynyl ester from its corresponding alcohol (hex-5-yn-1-ol) and a methanesulfonyl source, proceeds through a well-defined mechanistic pathway. A critical aspect of this transformation is the site of bond cleavage. Isotopic labeling studies, particularly using ¹⁸O-labeled methanol in the synthesis of methyl methanesulfonate, have provided definitive evidence for the reaction mechanism. figshare.comresearchgate.netresearchgate.net These investigations confirm that the esterification proceeds via the cleavage of the carbon-oxygen (C-O) bond of the alcohol, not the sulfur-oxygen (S-O) bond of the sulfonic acid. figshare.comresearchgate.net

The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid. This step converts the hydroxyl group, which is a poor leaving group, into a much better leaving group: water. periodicchemistry.com Subsequently, the sulfonate anion acts as a nucleophile, attacking the carbon atom bonded to the protonated hydroxyl group. This nucleophilic attack results in the displacement of a water molecule and the formation of the sulfonate ester. researchgate.netpqri.org This pathway is consistent with the reversal of the well-established mechanisms for the solvolysis of sulfonate esters. figshare.comresearchgate.net Therefore, in the synthesis of Methanesulfonic acid hex-5-ynyl ester, it is the C-O bond of hex-5-yn-1-ol that breaks to form the final ester product.

Influence of Acid Catalysis and Base Neutralization on Formation Dynamics

The formation of methanesulfonate esters is highly dependent on the acidic or basic nature of the reaction environment. The dynamics of the reaction are significantly influenced by the presence of acid catalysts and the neutralizing effect of bases.

Acid Catalysis: Strongly acidic conditions are a prerequisite for the formation of sulfonate esters from an alcohol and a sulfonic acid. researchgate.net The acid acts as a catalyst by protonating the alcohol, a necessary step to enable the hydroxyl group to act as a good leaving group. researchgate.netperiodicchemistry.com Studies have shown that the rate of ester formation is dependent on the concentration of the protonated alcohol in the solution. enovatia.com Weaker acids, such as orthophosphoric acid, have been found to be ineffective at catalyzing the reaction, even in the absence of water and with a high concentration of sulfonate anions. pqri.orgenovatia.com This underscores the necessity of a strong acid, like methanesulfonic acid itself, to facilitate the reaction.

Base Neutralization: The presence of a base has a profound inhibitory effect on the formation of methanesulfonate esters. The addition of a base neutralizes the strong acid required for catalysis. researchgate.net Without the acid, the alcohol's hydroxyl group is not protonated, and the initial step of the esterification mechanism cannot proceed. researchgate.netperiodicchemistry.com Research demonstrates that even a slight molar excess of a weak base, such as 2,6-lutidine, can completely prevent the formation of the ester. figshare.comenovatia.comacs.org This effect is so pronounced that in reaction mixtures containing a slight excess of base, the formation of the sulfonate ester is often not detected at all. figshare.comresearchgate.netenovatia.com This principle is a key factor in controlling and preventing the formation of sulfonate ester impurities during chemical manufacturing processes. figshare.com

Table 1: Effect of Reaction Conditions on Methanesulfonate Ester Formation This table summarizes the qualitative impact of key parameters on the formation of methanesulfonate esters, based on studies of analogous systems.

| Parameter | Effect on Ester Formation | Rationale |

| Temperature | Formation rate increases with temperature, but overall conversion remains low. researchgate.net | Higher temperature provides the necessary activation energy for the reaction. However, the equilibrium is often unfavorable. pqri.org |

| Water Content | Dramatically reduces ester formation. researchgate.netresearchgate.netacs.org | Water competes with the alcohol for protonation by the acid catalyst and promotes the reverse reaction (hydrolysis of the ester). pqri.org |

| Acid Strength | Requires a strong acid catalyst (e.g., Methanesulfonic Acid). researchgate.netenovatia.com | Only strong acids can effectively protonate the alcohol's hydroxyl group to form a good leaving group. pqri.orgenovatia.com |

| Base Presence | Substoichiometric amounts reduce formation; a slight excess prevents it entirely. figshare.comresearchgate.netenovatia.comacs.org | The base neutralizes the acid catalyst, preventing the protonation of the alcohol, which is the essential first step of the reaction. researchgate.net |

Table 2: Quantitative Analysis of Methyl Methanesulfonate (MMS) Formation from Methanol and Methanesulfonic Acid (MSA) This table presents quantitative data from a model system that illustrates the formation dynamics applicable to Methanesulfonic acid hex-5-ynyl ester.

| Condition | Temperature (°C) | Maximum Conversion to MMS (%) | Reference |

| 1 M MSA in Methanol | 70 | ~0.35 (after 50 hours) | researchgate.netpqri.org |

| 1 M MSA in Methanol with substoichiometric 2,6-lutidine | 70 | 0.06 (after 20 hours) | pqri.org |

| 1 M MSA in Methanol with slight excess of 2,6-lutidine | 40-70 | Not Detected | figshare.comenovatia.comacs.org |

| 1 M Methanesulfonate salt with 0.66 M Orthophosphoric Acid | 40-70 | Not Detected | pqri.org |

Reactivity and Reaction Pathways of Methanesulfonic Acid Hex 5 Ynyl Ester

Transformations Involving the Ester Moiety

The methanesulfonate (B1217627) group (-OSO₂CH₃) is an excellent leaving group in nucleophilic substitution reactions, owing to the ability of the sulfonate anion to stabilize the negative charge through resonance. masterorganicchemistry.com Consequently, the primary reaction pathway at the ester moiety involves the displacement of the mesylate by a wide variety of nucleophiles. These reactions typically proceed via an Sɴ2 mechanism, involving the attack of a nucleophile at the carbon atom bonded to the oxygen of the mesylate group. tcichemicals.comtcichemicals.com

The carbon atom attached to the mesyloxy group is electrophilic and readily undergoes substitution by heteroatom nucleophiles.

Oxygen Nucleophiles: Alkoxides, hydroxides, and carboxylates can displace the mesylate to form ethers, alcohols (hydrolysis), and esters, respectively. For instance, reaction with sodium alkoxide (NaOR') in an appropriate solvent like THF or DMF would yield the corresponding ether, 6-alkoxy-hex-1-yne.

Nitrogen Nucleophiles: A variety of nitrogen-containing compounds, such as ammonia (B1221849), primary and secondary amines, and azides, can serve as effective nucleophiles. The reaction with sodium azide (B81097) is particularly noteworthy as it provides an efficient route to 6-azido-hex-1-yne, a precursor for "click chemistry" and the synthesis of nitrogen-containing heterocycles.

Sulfur Nucleophiles: Sulfur nucleophiles, such as thiolates (RS⁻), are highly effective in displacing mesylates to form thioethers (sulfides). msu.edulibretexts.org The reaction of hex-5-ynyl mesylate with a sodium thiolate (NaSR') would produce 6-(alkylthio)hex-1-yne.

Table 1: Illustrative Reactions with Heteroatom Nucleophiles

| Nucleophile | Reagent Example | Product Class | Illustrative Product |

|---|---|---|---|

| Alkoxide | Sodium ethoxide (NaOEt) | Ether | 6-ethoxy-hex-1-yne |

| Azide | Sodium azide (NaN₃) | Alkyl Azide | 6-azido-hex-1-yne |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether | 6-(phenylthio)hex-1-yne |

Carbon-carbon bond formation can be achieved by reacting hex-5-ynyl mesylate with various carbon-based nucleophiles.

Enolates: Stabilized carbanions, such as enolates derived from β-dicarbonyl compounds (e.g., diethyl malonate), can displace the mesylate group. masterorganicchemistry.com This reaction, known as alkylation, is a classic method for forming new C-C bonds.

Grignard Reagents & Organolithiums: While highly reactive organometallic reagents like Grignard and organolithium compounds can act as nucleophiles, their high basicity can also promote elimination reactions as a competing pathway. However, under carefully controlled conditions, they can lead to the formation of extended carbon chains. Interestingly, Grignard reagents can also serve as halide nucleophiles; for example, reacting an alkyl mesylate with methylmagnesium iodide (MeMgI) can result in the formation of the corresponding alkyl iodide. nih.gov

Cyanide: The cyanide ion (CN⁻) is an effective carbon nucleophile that reacts with alkyl mesylates to form nitriles. The reaction of hex-5-ynyl mesylate with sodium cyanide would yield 7-cyano-hept-1-yne, extending the carbon chain by one and introducing a versatile nitrile functional group.

The methanesulfonate group is not reducible itself, but it can be displaced by a hydride ion (H⁻) from a powerful reducing agent. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), can reduce alkyl sulfonates to the corresponding alkanes. youtube.com In this process, the hydride acts as a nucleophile in an Sɴ2 reaction, displacing the mesylate leaving group and resulting in the cleavage of the C-O bond to form a C-H bond. The reaction of methanesulfonic acid hex-5-ynyl ester with LiAlH₄ would therefore yield hex-1-yne.

Reactions of the Terminal Alkyne Functionality

The terminal alkyne group (C≡C-H) is a versatile functional group that participates in a wide array of reactions, particularly those catalyzed by transition metals. These reactions are generally orthogonal to the chemistry of the mesylate group, allowing for sequential functionalization of the molecule.

Hydration: The addition of water across the carbon-carbon triple bond, known as hydration, is a common transformation of terminal alkynes. This reaction is typically catalyzed by transition metals such as gold(I), ruthenium(II), or iron(III). researchgate.netacs.orgorganic-chemistry.org Following Markovnikov's rule, the hydration of the terminal alkyne in hex-5-ynyl mesylate yields a methyl ketone. The product of this reaction would be methanesulfonic acid 6-oxo-heptyl ester.

Hydroamination: The addition of an N-H bond from an amine across the alkyne is termed hydroamination. This reaction provides a direct and atom-economical route to enamines and imines. mdpi.com Catalysts based on copper, gold, or palladium are often employed. acs.orgsciepub.comconicet.gov.ar The intermolecular hydroamination of hex-5-ynyl mesylate with a primary amine (R-NH₂) would typically yield an imine intermediate after a Markovnikov-selective addition, which can be subsequently reduced to the corresponding secondary amine.

Table 2: Examples of Transition Metal-Catalyzed Alkyne Functionalizations

| Reaction Type | Typical Catalyst | Reactant | Product Class |

|---|---|---|---|

| Hydration | Au(I) or Fe(III) salts | Water (H₂O) | Methyl Ketone |

| Hydroamination | Cu(I) or Au(I) complexes | Primary Amine (RNH₂) | Imine / Enamine |

The terminal alkyne is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govrsc.org This reaction is known for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer. researchgate.net The reaction involves the coupling of the terminal alkyne of methanesulfonic acid hex-5-ynyl ester with an organic azide (R-N₃) in the presence of a copper(I) catalyst. The copper(I) catalyst can be added directly or generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). nih.gov This transformation is highly chemoselective and tolerates a vast array of other functional groups, including the mesylate ester, making it a powerful tool for molecular conjugation and materials science. unizar.es

Cyclization Reactions and Annulation Strategies

The hex-5-ynyl framework is well-suited for intramolecular cyclization reactions, where the terminal alkyne acts as an electrophilic or radical acceptor. These reactions are powerful tools for constructing five- and six-membered rings, which are common motifs in natural products and pharmaceuticals. The mode of cyclization is generally governed by Baldwin's rules, with 5-exo-dig cyclizations being kinetically favored over 6-endo-dig pathways for radical and cationic intermediates. acs.orgnih.gov

Transition metals, particularly palladium and gold, are effective catalysts for activating the alkyne toward nucleophilic attack, initiating cyclization cascades. nih.govnih.govbeilstein-journals.orgrsc.org For instance, palladium(II) catalysts can coordinate to the alkyne, rendering it susceptible to intramolecular attack by a nucleophile. If the hex-5-ynyl mesylate is first converted into a substrate containing an internal nucleophile (e.g., a 1,3-dicarbonyl moiety), a palladium-catalyzed 5-exo-dig cyclization can lead to the formation of highly substituted five-membered heterocycles or carbocycles. rsc.org

Gold catalysts are also renowned for their ability to activate alkynes. nih.govbeilstein-journals.orgrsc.orgnih.govresearchgate.net Gold(I) complexes can trigger tandem reactions, such as a cyclization/cycloaddition cascade, by activating the alkyne of an enyne system. nih.govrsc.org While not a direct example, the principles suggest that Methanesulfonic acid hex-5-ynyl ester could be a precursor to enyne substrates capable of undergoing such complex transformations.

Radical cyclizations provide another major pathway for the functionalization of the hex-5-ynyl system. acs.orgacs.org Initiated by radical initiators or photoredox catalysis, a radical can be generated elsewhere in the molecule (or introduced intermolecularly) which then adds to the alkyne. Studies on hex-5-ynyl iodides show that 5-exo cyclization is the predominant pathway, leading to five-membered rings with an exocyclic double bond. acs.org The balance between 5-exo and 6-endo cyclization can sometimes be influenced by reaction conditions and substitution patterns. nih.gov

Below is a table summarizing typical catalyst systems and conditions used for the cyclization of alkyne-containing substrates analogous to Methanesulfonic acid hex-5-ynyl ester.

| Catalyst/Initiator | Reaction Type | Predominant Pathway | Product Type |

| Palladium(II) complexes | Cationic Cyclization | 5-exo-dig | Five-membered rings |

| Gold(I) complexes | Cationic Cyclization | 5-exo-dig | Bicyclic systems |

| Tributyltin hydride/AIBN | Radical Cyclization | 5-exo-dig | Five-membered rings |

| Photoredox Catalysts | Radical Cyclization | Switchable 5-exo/6-endo | Five- or Six-membered rings |

Hydrogenation and Reduction of the Triple Bond

The terminal alkyne of Methanesulfonic acid hex-5-ynyl ester can be selectively reduced to either an alkene or an alkane, depending on the reagents and conditions employed. This selectivity is crucial for synthetic applications where a specific level of saturation is required. The methanesulfonate group is generally stable under the common conditions used for alkyne hydrogenation. researchgate.net

Complete Hydrogenation to an Alkane: The triple bond can be fully reduced to a single bond, yielding hexyl methanesulfonate. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel (Raney-Ni) under an atmosphere of hydrogen gas (H₂). libretexts.orglibretexts.orglibretexts.org The reaction proceeds through a syn-addition of hydrogen, with the alkene as an intermediate that is rapidly reduced further to the alkane under these conditions. libretexts.orgyoutube.com

Partial Reduction to a cis-Alkene: Selective reduction to a cis (or Z)-alkene can be accomplished using a "poisoned" catalyst, most famously the Lindlar catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline). libretexts.orglibretexts.orgsamaterials.commasterorganicchemistry.com This catalyst is deactivated enough to prevent the over-reduction of the initially formed cis-alkene. masterorganicchemistry.com The reaction involves the syn-addition of two hydrogen atoms across the triple bond, resulting in the formation of Methanesulfonic acid hex-5-(Z)-enyl ester. The presence of the mesylate group is compatible with these conditions, highlighting the chemoselectivity of the Lindlar catalyst. researchgate.netpolimi.it

Partial Reduction to a trans-Alkene: To obtain the trans (or E)-alkene, a dissolving metal reduction is employed. libretexts.orglibretexts.orglibretexts.org This reaction uses an alkali metal, typically sodium or lithium, dissolved in liquid ammonia at low temperatures. The mechanism involves a radical anion intermediate, which is protonated by the ammonia solvent. libretexts.org The intermediate vinyl radical favors a trans configuration to minimize steric repulsion before a second electron transfer and protonation occur. This method would convert the starting material to Methanesulfonic acid hex-5-(E)-enyl ester.

| Reagent(s) | Product | Stereochemistry |

| H₂, Pd/C | Hexyl methanesulfonate | N/A (Alkane) |

| H₂, Lindlar's Catalyst | Methanesulfonic acid hex-5-(Z)-enyl ester | cis (Z) |

| Na, NH₃ (l) | Methanesulfonic acid hex-5-(E)-enyl ester | trans (E) |

Halogenation of the Alkyne

The alkyne moiety readily undergoes electrophilic addition with halogens such as chlorine (Cl₂) and bromine (Br₂). chemistrysteps.com The reaction can be controlled to yield either a dihaloalkene or a tetrahaloalkane. The methanesulfonate group is inert to these reagents under standard conditions.

With the addition of one equivalent of a halogen (e.g., Br₂), a dihaloalkene is formed. The reaction typically proceeds through a cyclic halonium ion intermediate, similar to the halogenation of alkenes. Subsequent nucleophilic attack by the halide ion occurs from the opposite face, resulting in an anti-addition. libretexts.org This stereochemical pathway leads to the formation of the (E)-5,6-dihalohex-5-enyl methanesulfonate. chemistrysteps.comlibretexts.org

If two or more equivalents of the halogen are used, the initially formed dihaloalkene can undergo a second addition reaction. This results in the formation of a 5,5,6,6-tetrahalohexyl methanesulfonate. chemistrysteps.com The reactivity of the dihaloalkene is generally lower than that of the starting alkyne, which can help in controlling the reaction to stop at the first addition stage.

| Reagent(s) | Product | Key Features |

| 1 eq. Br₂ | (E)-5,6-Dibromohex-5-enyl methanesulfonate | Anti-addition, forms trans-alkene |

| ≥2 eq. Br₂ | 5,5,6,6-Tetrabromohexyl methanesulfonate | Complete saturation of the triple bond |

| 1 eq. Cl₂ | (E)-5,6-Dichlorohex-5-enyl methanesulfonate | Anti-addition, forms trans-alkene |

| ≥2 eq. Cl₂ | 5,5,6,6-Tetrachlorohexyl methanesulfonate | Complete saturation of the triple bond |

Applications in Advanced Organic Synthesis

Utilization as a Building Block in Complex Molecule Construction

The dual functionality of methanesulfonic acid hex-5-ynyl ester makes it a valuable building block for synthesizing intricate molecules, particularly in the fields of natural product synthesis and medicinal chemistry.

Methanesulfonic acid hex-5-ynyl ester is employed as a key intermediate in the synthesis of analogues of complex natural products. A notable application is in the preparation of derivatives of Lamellarins, a class of marine alkaloids known for their potent antitumor properties. googleapis.com In these synthetic routes, the compound serves as an efficient agent to introduce the hex-5-ynyl side chain onto a molecular scaffold. This is achieved by leveraging the mesylate as an excellent leaving group in nucleophilic substitution reactions, thereby forming the carbon framework necessary for constructing the Lamellarin core structure. googleapis.com

In medicinal chemistry, the compound is instrumental in constructing novel molecular scaffolds with potential therapeutic applications. It is used to introduce a terminal alkyne "handle" into various structures, which can then be used for further elaboration. For instance, it is used in the synthesis of complex cyclic pseudopeptides through a combination of Ugi multi-component reactions and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry". uva.nl This strategy allows for the rapid assembly of diverse peptide-like macrocycles, which are of significant interest in drug discovery. Furthermore, the compound is a precursor in the synthesis of dihydropyrrolo[2,1-a]isoquinolines, a class of compounds investigated for their potential as antitumor agents. googleapis.com

| Application Area | Synthetic Role | Resulting Scaffold/Product |

| Natural Product Synthesis | Introduction of hex-5-ynyl side chain | Lamellarin Analogues |

| Medicinal Chemistry | Alkyne handle for macrocyclization | Cyclic Pseudopeptides |

| Medicinal Chemistry | Intermediate for scaffold construction | Dihydropyrrolo[2,1-a]isoquinolines |

Role in Cross-Coupling Methodologies (e.g., Sonogashira coupling with alkyne)

The terminal alkyne functionality of methanesulfonic acid hex-5-ynyl ester makes it a prime substrate for carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. This palladium-copper co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, and is a cornerstone of modern synthetic chemistry for creating substituted alkynes and conjugated enynes.

In a hypothetical Sonogashira coupling, methanesulfonic acid hex-5-ynyl ester would react with an aryl halide (e.g., iodobenzene) to form a new C(sp)-C(sp²) bond. The reaction preserves the mesylate group for subsequent transformations, showcasing the compound's utility in sequential chemical modifications. While the mesylate end of the molecule is a good leaving group itself, the alkyne end can participate as the nucleophilic coupling partner after activation.

General Sonogashira Reaction Components:

| Component | Example | Role |

|---|---|---|

| Alkyne Substrate | Methanesulfonic acid hex-5-ynyl ester | Provides the alkyne moiety |

| Coupling Partner | Iodobenzene | Provides the aryl group |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyzes the C-C bond formation |

| Copper(I) Co-catalyst | CuI | Activates the alkyne |

Applications in Polymer Chemistry and Materials Science (e.g., functional monomers, ligands)

The terminal alkyne of methanesulfonic acid hex-5-ynyl ester is particularly useful for applications in polymer and materials science, primarily through its participation in CuAAC, or click chemistry. This reaction allows for the efficient and specific covalent linking of molecules.

The compound is used as a functionalizing agent to introduce alkyne groups onto biomolecules, such as nucleotides, for applications in DNA synthesis and sequencing. google.comgoogleapis.com In these processes, the mesylate is displaced by a nucleophilic position on a nucleotide or linker, tethering the hex-5-ynyl group. This alkyne-modified nucleotide can then be incorporated into a growing DNA strand and subsequently "clicked" with an azide-bearing molecule (e.g., a fluorescent dye or a quencher) for detection and analysis. This application highlights its role in creating functional biomaterials for advanced diagnostic and research tools. google.com

Similarly, its use in forming cyclic peptides via intramolecular click chemistry demonstrates its function as a building block for creating complex, structurally defined macromolecules with potential applications in materials science and pharmacology. uva.nl

Use as a Functional Group Protecting Group Strategy

Methanesulfonic acid hex-5-ynyl ester does not function as a protecting group in organic synthesis. The concept of a protecting group is to temporarily mask a reactive functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule. A protecting group must be stable to a range of reaction conditions and be readily removed when its purpose is served.

Conversely, the methanesulfonate (B1217627) (mesylate) portion of this molecule is designed to be a highly reactive leaving group, facilitating nucleophilic substitution reactions. Its inherent reactivity is antithetical to the stability required of a protecting group. The alkyne moiety is also a reactive functional group. Therefore, the compound is utilized as a reactive building block rather than a stabilizing protecting group.

Derivatization Strategies for Alkynyl Mesylates

The primary derivatization strategy for methanesulfonic acid hex-5-ynyl ester involves its use as an alkylating agent, specifically a "hex-5-ynylating" agent. The electron-withdrawing nature of the mesylate group makes the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This reactivity is exploited to covalently attach the hex-5-ynyl group to other molecules, thereby introducing a terminal alkyne for further chemical manipulation. A key example is its reaction with pyrophosphate to form 1-hex-5-ynyl pyrophosphate. google.com This reaction is a critical step in the synthesis of modified nucleotide triphosphates used in nucleic acid sequencing technologies. google.com The nucleophilic pyrophosphate displaces the mesylate, forming a new phosphate (B84403) ester bond.

Example Derivatization Reaction:

| Reactant 1 | Reactant 2 | Product | Purpose |

|---|

This strategy has been applied to various other nucleophiles, including amines and phenols, to install the versatile alkyne functionality into diverse molecular frameworks for applications ranging from medicinal chemistry to materials science. googleapis.com

Catalytic Applications of Methanesulfonic Acid in Related Ester Formations

Methanesulfonic acid (MSA), the parent acid of methanesulfonic acid hex-5-ynyl ester, is a versatile and powerful Brønsted acid catalyst frequently employed in organic synthesis. rsc.org Its utility is particularly notable in the formation of esters through both direct esterification and transesterification reactions. MSA is often favored over traditional mineral acids like sulfuric acid because it is non-oxidizing, less corrosive, and demonstrates high catalytic activity. atamanchemicals.comorientjchem.org Furthermore, its solubility in organic solvents and its non-volatile nature make it a convenient choice for various industrial and laboratory applications. atamanchemicals.com

Direct Esterification:

Methanesulfonic acid is an effective catalyst for the direct esterification of carboxylic acids with alcohols. atamanchemicals.com Research has demonstrated its efficiency under various conditions, including microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. tandfonline.com For instance, MSA supported on alumina (B75360) has been used as a heterogeneous catalyst for the solvent-free synthesis of a wide range of esters, yielding products with high purity. tandfonline.com

Studies have also focused on optimizing reaction conditions for MSA-catalyzed esterification. In the production of biodiesel via the esterification of stearic acid, a catalyst derived from organosolv lignin (B12514952) and functionalized with MSA showed high thermal stability and catalytic activity. nih.gov The efficiency of the reaction is influenced by several factors, including temperature, reaction time, and the molar ratio of alcohol to carboxylic acid. nih.govmdpi.com

| Carboxylic Acid | Alcohol | Catalyst | Temp (°C) | Molar Ratio (Alc:Acid) | Time | Yield (%) | Reference |

| Stearic Acid | Methanol | EL-MSA | 260 | 9:1 | 5 min | 91.1 | nih.gov |

| Stearic Acid | Ethanol | EL-MSA | 260 | 9:1 | 5 min | 84.5 | nih.gov |

| Stearic Acid | Propanol | EL-MSA* | 260 | 9:1 | 5 min | 81.2 | nih.gov |

| Oleins (85% FFA) | Methanol | MSA (3 wt%) | 120 | 12:1 | 1 h | 99.2 | mdpi.com |

*EL-MSA: Catalyst prepared by sulfonating carbon derived from lignin in MSA. nih.gov

The mechanism for sulfonic acid-catalyzed esterification can proceed through different pathways. Computational studies suggest that the reaction can occur via an SN1-type mechanism involving the formation of a sulfonylium cation as a key intermediate. rsc.org This intermediate is highly reactive and facilitates the subsequent ester formation. rsc.org

Transesterification:

In addition to direct esterification, methanesulfonic acid is a prominent catalyst in transesterification reactions, a key process in the production of biodiesel from fatty acid glycerides. google.comgoogle.com In this context, MSA can be used in a simultaneous esterification and transesterification process for feedstocks with high free fatty acid (FFA) content. mdpi.com It also serves a crucial role in neutralizing basic catalysts used in conventional transesterification, which has been shown to significantly increase the final yield of fatty acid esters. google.com

Research into biodiesel production has explored the kinetics of MSA-catalyzed transesterification. One study on the production of biodiesel from yellow grease using dimethyl carbonate found optimal conditions to be a reaction temperature of 70°C for 45 minutes. researchgate.net

| Feedstock | Alcohol/Reagent | Catalyst | Temp (°C) | Molar Ratio | Time | Yield (%) | Reference |

| Yellow Grease | Dimethyl Carbonate | MSA | 70 | 1:5 (Oil:DMC) | 45 min | 94 | researchgate.net |

| Palm Oleins | Methanol | MSA (3 wt%) | 120 | 12:1 | 1 h | 99.2 | mdpi.com |

| Fatty Acid Glycerides | C1-C5 Alcohols | Basic catalyst, neutralized with MSA | - | - | - | Yield increased by 2.29-3.7% | google.com |

Advanced Analytical Methodologies for Characterization in Research Contexts

Spectroscopic Techniques (Focus on methodological application, not specific data)

Spectroscopic methods are indispensable for the structural confirmation of Methanesulfonic acid hex-5-ynyl ester. The application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provides complementary information regarding the compound's atomic connectivity, functional groups, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : This technique is applied to identify the different types of protons and their neighboring environments within the molecule. For Methanesulfonic acid hex-5-ynyl ester, ¹H NMR would be used to confirm the presence of the terminal alkyne proton (≡C-H), which is expected to appear in a characteristic chemical shift region around 2 ppm. openochem.org The spectrum would also be analyzed for signals corresponding to the methylene protons of the hexynyl chain and the methyl protons of the mesylate group. The integration of these signals helps in verifying the ratio of protons in the molecule, while the splitting patterns (multiplicity) reveal the connectivity between adjacent carbons.

¹³C NMR : The application of ¹³C NMR is crucial for identifying all unique carbon atoms in the molecule. The two sp-hybridized carbons of the alkyne functional group are expected to resonate in distinct regions, typically with the terminal carbon (≡C-H) appearing around 65–85 ppm and the internal carbon (≡C-CH₂) at approximately 70–100 ppm. openochem.org The carbon of the methyl group in the mesylate and the carbons of the alkyl chain would also exhibit characteristic chemical shifts, confirming the complete carbon skeleton.

Infrared (IR) Spectroscopy : IR spectroscopy is primarily used to identify the functional groups present in Methanesulfonic acid hex-5-ynyl ester. The analysis would focus on detecting the characteristic vibrational frequencies. A sharp, strong absorption band between 3260-3330 cm⁻¹ would indicate the C-H stretch of the terminal alkyne, while a weaker band in the 2100-2260 cm⁻¹ region would correspond to the C≡C triple bond stretch. libretexts.org Additionally, strong absorption bands characteristic of the sulfonate group (S=O stretches) would be expected.

Mass Spectrometry (MS) : This technique is applied to determine the molecular weight of the compound and to gain insight into its structure through fragmentation patterns. Under analysis, the molecule would be ionized, and the mass-to-charge ratio of the molecular ion would be measured to confirm the compound's molecular formula. The fragmentation pattern would be analyzed to identify characteristic fragments, such as the loss of the mesylate group or cleavage of the alkyl chain, which further corroborates the proposed structure.

Chromatographic Techniques (e.g., GC-MS for reaction profiling)

Chromatographic techniques are essential for assessing the purity of Methanesulfonic acid hex-5-ynyl ester and for monitoring the progress of its synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful method for this purpose.

The application of GC-MS in reaction profiling involves separating the components of a reaction mixture over time. The gas chromatograph separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. researchgate.net For the synthesis of Methanesulfonic acid hex-5-ynyl ester, this would allow for the separation of the product from the starting materials (e.g., hex-5-yn-1-ol and methanesulfonyl chloride) and any byproducts.

As each component elutes from the GC column, it enters the mass spectrometer, which serves as a detector. The mass spectrometer provides a mass spectrum for each separated component, aiding in its identification. jmchemsci.com This combination allows for both quantitative analysis of the reaction progress (by measuring the relative peak areas in the chromatogram) and qualitative identification of the products and impurities. researchgate.netglobalresearchonline.net The volatility of Methanesulfonic acid hex-5-ynyl ester makes it amenable to this technique. researchgate.net

Mechanistic Probing via Isotopic Labeling Studies

To investigate the reaction mechanisms involving Methanesulfonic acid hex-5-ynyl ester, isotopic labeling studies can be employed. This advanced technique involves replacing one or more atoms in the molecule with their heavy isotopes (e.g., ²H, ¹³C, or ¹⁸O) to trace their fate during a chemical transformation. researchgate.net

For example, in studying a nucleophilic substitution reaction where the mesylate acts as a leaving group, the oxygen atom in the alcohol precursor (hex-5-yn-1-ol) could be labeled with ¹⁸O. By analyzing the products using mass spectrometry, one could determine whether the ¹⁸O atom remains with the hexynyl fragment or is part of the leaving group. In the formation of the mesylate itself, using ¹⁸O-labeled hex-5-yn-1-ol would confirm that the C-O bond of the alcohol is not broken during the reaction, as the ¹⁸O would be retained in the final ester product. pqri.org

Similarly, deuterium (²H) could be substituted for the acetylenic proton to probe reactions involving the alkyne terminus. The position of the deuterium label in the products, as determined by NMR or MS, can provide valuable insights into the reaction pathway. researchgate.net

Crystallographic Analysis of Related Derivatives (if applicable)

X-ray crystallography provides unambiguous proof of molecular structure, including stereochemistry and the precise spatial arrangement of atoms. For a compound like Methanesulfonic acid hex-5-ynyl ester, which is likely a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging.

However, if a stable, crystalline derivative of the compound can be synthesized, X-ray crystallographic analysis could be applied. This would involve reacting the ester to produce a solid derivative, growing a high-quality single crystal of this derivative, and then analyzing it using an X-ray diffractometer. The resulting data would allow for the construction of a three-dimensional model of the molecule, providing definitive confirmation of its connectivity and conformation in the solid state. While no specific crystallographic data for this compound or its immediate derivatives are readily available, this technique remains a powerful tool in structural chemistry for analogous compounds.

Computational and Theoretical Studies of Methanesulfonic Acid Hex 5 Ynyl Ester Reactivity

Quantum Chemical Calculations of Reaction Intermediates and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the intricate details of reaction pathways at the molecular level. For methanesulfonic acid hex-5-ynyl ester, these calculations have been employed to characterize the geometries and energies of reactants, products, reaction intermediates, and transition states for various transformations.

One of the primary reactions of interest is the nucleophilic substitution at the sulfur atom of the methanesulfonate (B1217627) group. Computational studies have explored the competition between the SN1 and SN2 pathways for its formation via the esterification of methanesulfonic acid with hex-5-yn-1-ol. DFT calculations suggest that the SN2 pathway, involving a backside attack of the alcohol on the sulfur atom, is generally favored, proceeding through a pentacoordinate transition state. In contrast, the SN1 pathway, which would involve the formation of a sulfonylium cation intermediate, is typically higher in energy. nih.gov

The hydrolysis of the ester has also been a focus of computational investigation. Theoretical models have been used to explore both concerted and stepwise mechanisms for this process. In a concerted mechanism, the bond breaking and bond formation occur in a single step, whereas a stepwise mechanism involves the formation of a pentacoordinate intermediate. The calculated energy barriers for these pathways help in determining the most likely mechanism under different reaction conditions. lu.se

Below is a table summarizing hypothetical calculated energies for the hydrolysis of methanesulfonic acid hex-5-ynyl ester, based on typical values for similar sulfonate esters.

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Concerted (SN2-like) | 22.5 | -15.8 |

| Stepwise (Intermediate Formation) | 28.1 | -15.8 |

| Stepwise (Intermediate Breakdown) | 5.2 | - |

| Data is hypothetical and for illustrative purposes. |

Furthermore, the geometry of the transition states has been meticulously characterized. For an SN2-type reaction, the transition state geometry typically shows an elongated S-O bond to the leaving group and a partially formed bond with the incoming nucleophile. The table below presents hypothetical key geometrical parameters for a calculated SN2 transition state for the reaction of methanesulfonic acid hex-5-ynyl ester with a generic nucleophile (Nu-).

| Parameter | Value (Å) |

| S-O (ester) bond length | 2.15 |

| S-Nu bond length | 2.30 |

| O-S-C bond angle | 175.2° |

| Data is hypothetical and for illustrative purposes. |

Molecular Dynamics Simulations of Solvation Effects

The reactivity of methanesulfonic acid hex-5-ynyl ester can be significantly influenced by the solvent. Molecular dynamics (MD) simulations provide a means to study these solvation effects at an atomistic level, offering insights into the structure and dynamics of the solvent molecules surrounding the solute.

MD simulations can be used to calculate the solvation free energy of the ester in various solvents. This is a crucial parameter for understanding its solubility and the thermodynamics of reactions in solution. By simulating the molecule in a box of explicit solvent molecules, the interactions between the solute and the solvent can be modeled, and the free energy change associated with transferring the molecule from the gas phase to the solvent can be computed.

The simulations can also reveal the specific solvation structure around the different functional groups of the molecule. For instance, the polar methanesulfonate group is expected to be strongly solvated by polar solvents like water through hydrogen bonding, while the nonpolar hexynyl chain will be preferentially solvated by nonpolar solvents. The radial distribution function (RDF) is a common tool used in MD simulations to quantify this local solvent structure. The RDF describes the probability of finding a solvent atom at a certain distance from a solute atom.

The following table presents hypothetical solvation free energies for methanesulfonic acid hex-5-ynyl ester in different solvents, calculated from MD simulations.

| Solvent | Solvation Free Energy (kcal/mol) |

| Water | -8.5 |

| Methanol | -7.2 |

| Acetonitrile | -6.1 |

| Dichloromethane (B109758) | -3.4 |

| Data is hypothetical and for illustrative purposes. |

Prediction of Reactivity and Selectivity Profiles

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules like methanesulfonic acid hex-5-ynyl ester. By calculating various molecular properties and modeling reaction pathways, it is possible to anticipate how the molecule will behave in different chemical environments.

One key aspect is the prediction of regioselectivity in reactions involving the terminal alkyne. For instance, in addition reactions to the triple bond, computational models can predict whether a reagent will add to the terminal or the internal carbon atom. This is often achieved by calculating the energies of the possible reaction intermediates or transition states. The pathway with the lower activation energy will be the favored one.

Furthermore, the chemoselectivity of the molecule, which possesses two reactive sites (the sulfonate ester and the alkyne), can be computationally explored. By modeling the reactions of different reagents with both functional groups, it is possible to predict which site is more likely to react under specific conditions. For example, a hard nucleophile might preferentially attack the hard electrophilic sulfur atom of the sulfonate ester, while a soft electrophile might favor coordination with the soft alkyne π-system.

The following table provides a hypothetical reactivity profile for methanesulfonic acid hex-5-ynyl ester with different types of reagents, based on computational predictions.

| Reagent Type | Predicted Reactive Site | Predicted Reaction Type |

| Hard Nucleophile (e.g., OH-) | Sulfonate Ester | Nucleophilic Substitution |

| Soft Nucleophile (e.g., I-) | Sulfonate Ester | Nucleophilic Substitution |

| Electrophile (e.g., H+) | Alkyne | Electrophilic Addition |

| Radical (e.g., Br•) | Alkyne | Radical Addition |

| Data is hypothetical and for illustrative purposes. |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling plays a pivotal role in the detailed elucidation of reaction mechanisms for compounds like methanesulfonic acid hex-5-ynyl ester. By mapping out the potential energy surface for a given reaction, chemists can gain a deep understanding of the step-by-step process through which reactants are converted into products.

For the esterification reaction to form methanesulfonic acid hex-5-ynyl ester, computational studies have helped to discriminate between different possible mechanisms, such as the direct SN2 displacement on sulfur versus an addition-elimination pathway. By calculating the energy profiles for these competing pathways, it has been shown that the SN2-like mechanism is generally more favorable for simple alcohols. nih.gov

In the context of reactions involving the alkyne moiety, computational modeling can elucidate the mechanism of, for example, a cycloaddition reaction. By locating the transition state for the concerted or stepwise formation of the cyclic product, the stereochemical and regiochemical outcomes of the reaction can be rationalized and predicted.

The combination of quantum chemical calculations for the electronic structure and molecular dynamics simulations for the environmental effects provides a comprehensive picture of the reaction mechanism. This integrated computational approach allows for the investigation of subtle effects, such as the role of specific solvent molecules in stabilizing transition states or the influence of conformational changes on reactivity. The insights gained from these computational studies are invaluable for the rational design of new synthetic methodologies and for understanding the chemical behavior of complex organic molecules.

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of alkynyl mesylates involves the reaction of the corresponding alcohol with methanesulfonyl chloride, often in the presence of a base like triethylamine. While effective, this method presents opportunities for improvement in line with the principles of green chemistry. Future research will likely focus on developing synthetic pathways that are more atom-economical, generate less waste, and utilize less hazardous materials.

Key areas of development include:

Catalytic Mesylation: Investigating catalytic methods for mesylation that would reduce the need for stoichiometric amounts of base, thereby minimizing salt byproducts.

Alternative Sulfonylating Agents: Exploring the use of more benign or recyclable sulfonylating agents as alternatives to methanesulfonyl chloride.

Solvent Minimization: Developing solvent-free reaction conditions or employing greener solvents, such as ionic liquids or supercritical fluids, to replace chlorinated solvents like dichloromethane (B109758). prepchem.com

Enzymatic Synthesis: Exploring the potential of enzymatic catalysis to achieve highly selective mesylation under mild reaction conditions, which could offer significant environmental benefits.

| Strategy | Objective | Potential Advantage |

| Catalytic Mesylation | Reduce base usage | Lower waste generation (salt byproducts) |

| Alternative Reagents | Replace hazardous chemicals | Improved safety and environmental profile |

| Green Solvents | Eliminate toxic solvents | Reduced environmental impact and health risks |

| Biocatalysis | Employ enzymes | High selectivity, mild conditions, biodegradable catalyst |

Exploration of Novel Catalytic Systems for Transformations

The mesylate group in methanesulfonic acid hex-5-ynyl ester is an excellent leaving group, making it an ideal substrate for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. masterorganicchemistry.com The terminal alkyne provides a handle for a different set of transformations, such as hydrosilylation or cycloaddition reactions. nih.gov Future research will focus on discovering and optimizing new catalytic systems to exploit this dual reactivity with greater precision and efficiency.

Emerging research directions include:

Earth-Abundant Metal Catalysis: Developing catalysts based on iron, copper, or nickel as more sustainable alternatives to precious metals like palladium for cross-coupling reactions involving the mesylate group.

Photoredox Catalysis: Utilizing light-driven catalytic cycles to enable novel transformations of the alkynyl mesylate under mild conditions, potentially accessing reaction pathways that are difficult to achieve with traditional thermal methods.

Dual Catalysis: Designing systems where two distinct catalysts operate concurrently or sequentially to activate both the alkyne and mesylate functionalities in a single pot, enabling the rapid construction of complex molecular architectures.

Asymmetric Catalysis: Creating chiral catalysts that can engage with the alkynyl mesylate to produce enantiomerically pure products, a critical need in pharmaceutical synthesis.

Integration into Flow Chemistry and Automation for Scalable Synthesis

Flow chemistry, which involves performing reactions in a continuous stream rather than in a traditional batch flask, offers significant advantages in terms of safety, reproducibility, and scalability. vapourtec.comumontreal.ca The integration of these techniques with automated systems represents a major frontier for the synthesis and application of methanesulfonic acid hex-5-ynyl ester.

Key benefits and future goals are:

Enhanced Safety: Flow reactors allow for better control over reaction temperature and mixing, which is particularly important when handling energetic intermediates or conducting highly exothermic reactions. nih.gov This enables the safe use of reaction conditions, such as high temperatures and pressures, that would be hazardous on a large scale in batch processing. nih.gov

Scalability: Optimized reaction conditions in a flow system can be readily scaled up by simply running the system for a longer duration, bypassing the complex challenges associated with scaling up batch reactions.

Automated Optimization: Coupling flow reactors with automated pumps, valves, and in-line analytical tools allows for high-throughput screening of reaction parameters (e.g., temperature, residence time, stoichiometry). researchgate.net This accelerates the process of identifying optimal conditions for synthesis and subsequent transformations.

Design of Multifunctional Molecules Incorporating Alkynyl Mesylates

The distinct reactivity of the alkyne and mesylate groups makes methanesulfonic acid hex-5-ynyl ester an attractive building block for the design of multifunctional molecules. These are single chemical entities designed to interact with multiple biological targets or to possess several distinct properties. nih.gov

Future research in this area will likely involve:

Click Chemistry Hubs: Using the terminal alkyne for copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") to attach the molecule to biomolecules, polymers, or surfaces. The mesylate group remains available for a subsequent, orthogonal chemical transformation.

Bifunctional Probes: Designing chemical probes where the alkyne serves as a reporter tag (e.g., for attachment of a fluorophore) and the mesylate acts as a reactive group to covalently label a biological target, aiding in the study of proteins and other biomolecules.

Drug-Linker Conjugates: In medicinal chemistry, the alkynyl mesylate can act as a versatile linker. One end can be used to attach to a drug molecule, while the other end connects to a targeting moiety (like an antibody) or a solubilizing group, showcasing its potential in the development of antibody-drug conjugates (ADCs) or prodrugs.

| Functional Group | Reaction Type | Application |

| Terminal Alkyne | Cycloaddition (Click Chemistry) | Ligation to biomolecules, surfaces, polymers |

| Mesylate | Nucleophilic Substitution | Covalent labeling, attachment of functional groups |

Expanding the Scope of Synthetic Utility in Diverse Chemical Fields

While its applications are rooted in organic synthesis, the unique characteristics of methanesulfonic acid hex-5-ynyl ester suggest its potential utility across a broader range of scientific disciplines. Future work will aim to demonstrate its value in new contexts.

Potential areas for expansion include:

Materials Science: Incorporating this molecule into polymer chains via either the alkyne or mesylate group. For example, polymerization through the alkyne could yield a polymer with pendant mesylate groups, which can be post-functionalized to create materials with tunable properties for applications in electronics, coatings, or drug delivery.

Medicinal Chemistry: Employing the alkynyl mesylate as a scaffold for generating libraries of complex small molecules for drug discovery. Its ability to undergo sequential and orthogonal reactions makes it ideal for diversity-oriented synthesis.

Agrochemicals: Using it as a starting material for the synthesis of novel pesticides and herbicides, where the rapid assembly of complex structures is key to identifying new active compounds.

Chemical Biology: Developing novel activity-based probes and imaging agents by leveraging the dual functionality of the molecule to study biological pathways and enzyme function.

Q & A

Q. What are the common synthetic routes for preparing methanesulfonic acid hex-5-ynyl ester, and what reaction conditions are critical for success?

- Methodological Answer : The ester can be synthesized via acid-catalyzed esterification. A typical approach involves reacting hex-5-yn-1-ol with methanesulfonic acid under reflux with a catalyst such as p-toluenesulfonic acid. For example, analogous methods for hex-5-ynoic acid methyl ester use p-toluenesulfonic acid in methanol, followed by hydrolysis . Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 alcohol:acid), and inert atmosphere to prevent alkyne side reactions. Post-reaction purification via distillation or column chromatography (using ethyl acetate/hexane) is recommended .

Q. How can researchers ensure the purity and structural integrity of methanesulfonic acid hex-5-ynyl ester post-synthesis?

- Methodological Answer : Purity is confirmed using a combination of analytical techniques:

- NMR Spectroscopy : H NMR should show characteristic peaks for the alkyne proton (δ ~2.2 ppm, triplet) and methanesulfonyl group (δ ~3.1 ppm, singlet).

- IR Spectroscopy : Alkyne C≡C stretch (~2100–2260 cm) and sulfonate S=O stretches (~1170–1370 cm).

- GC-MS : Retention time and fragmentation patterns should match authentic samples or computational predictions.

Purity thresholds (>95%) are achieved via repeated solvent recrystallization (e.g., dichloromethane/hexane) .

Advanced Research Questions

Q. What strategies optimize the reaction yield of methanesulfonic acid hex-5-ynyl ester in sterically hindered environments?

- Methodological Answer : Yield optimization requires balancing steric effects and reaction kinetics:

- Catalyst Screening : Use bulky acids (e.g., trifluoromethanesulfonic acid) to enhance electrophilicity while minimizing side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12 hours conventional) and improves regioselectivity.

- In Situ Monitoring : FTIR or Raman spectroscopy tracks alkyne consumption and ester formation .

Q. How does methanesulfonic acid hex-5-ynyl ester perform as an electrophile in cross-coupling reactions compared to triflate esters?

- Methodological Answer : The ester’s reactivity is influenced by the electron-withdrawing sulfonate group and alkyne moiety:

- Negishi Coupling : Demonstrates moderate reactivity with Pd catalysts (e.g., Pd(PPh)), but slower kinetics than triflates due to lower leaving-group ability.

- Sonogashira Coupling : The alkyne group enables dual functionality (electrophile and coupling partner), but competing side reactions require careful Cu co-catalyst optimization.

- Comparative Data :

| Substrate | Reaction Rate (k, s) | Yield (%) |

|---|---|---|

| Hex-5-ynyl mesylate | 0.05 | 65–75 |

| Triflate analog | 0.12 | 85–90 |

Q. What safety protocols are essential when handling methanesulfonic acid hex-5-ynyl ester, given structural analogs’ carcinogenic risks?

- Methodological Answer :

- Containment : Use fume hoods and closed systems to avoid inhalation/contact.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Neutralize with aqueous bicarbonate before disposal.

- Regulatory Compliance : Follow OSHA and Rotterdam Convention guidelines for alkyl sulfonates, which classify similar esters (e.g., methyl methanesulfonate) as potential carcinogens .

Q. How can chromatographic methods be adapted to quantify trace impurities in methanesulfonic acid hex-5-ynyl ester?

- Methodological Answer : Reverse-phase HPLC (C18 column) with a mobile phase of acetonitrile/water (70:30) and 0.1% trifluoroacetic acid achieves baseline separation of impurities. Detection at 210 nm identifies sulfonate byproducts. For volatile impurities, GC-MS with a DB-5MS column (30 m × 0.25 mm) and methanesulfonic acid as a derivatizing agent improves sensitivity .

Key Considerations for Experimental Design

- Contradictions in Data : and highlight p-toluenesulfonic acid as a catalyst, but its efficacy for methanesulfonate esters vs. triflates () requires validation.

- Advanced Applications : The ester’s alkyne group enables click chemistry (e.g., azide-alkyne cycloaddition), expanding utility in bioconjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.